3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine is a compound that belongs to the class of heterocyclic compounds. It features a chromene ring fused with an oxadiazole ring, making it an interesting subject for various chemical and biological studies. Chromenes are known for their presence in natural products and pharmaceutical agents, while oxadiazoles are recognized for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(2H-chromen-3-yl)hydrazine with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: Known for their antimicrobial activity.
2-(2H-Chromen-3-yl)-5-phenyl-1H-imidazole: Exhibits significant antimicrobial properties.
3-(2-Bromoacetyl)-2H-chromen-3-yl derivatives: Used in the synthesis of various bioactive heterocyclic systems.
Uniqueness
3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine is unique due to its dual presence of chromene and oxadiazole rings, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9N3O2 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C11H9N3O2/c12-11-13-10(14-16-11)8-5-7-3-1-2-4-9(7)15-6-8/h1-5H,6H2,(H2,12,13,14) |
InChI Key |
SLGGQXLQTBVYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)N |
Origin of Product |
United States |
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